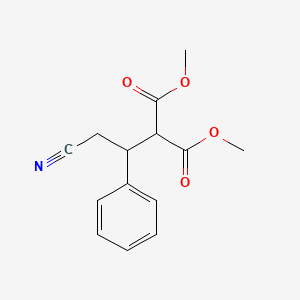

1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate

Description

Properties

IUPAC Name |

dimethyl 2-(2-cyano-1-phenylethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-18-13(16)12(14(17)19-2)11(8-9-15)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLDOACRTDQUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(CC#N)C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate typically involves the reaction of dimethyl malonate with 2-bromo-1-phenylethanone in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the cyano group is introduced through subsequent reactions with cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenylethyl group contributes to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Dimethyl malonate: A simpler ester of malonic acid, lacking the cyano and phenylethyl groups.

Ethyl cyanoacetate: Contains a cyano group but lacks the phenylethyl group.

Phenylacetonitrile: Contains a phenylethyl group but lacks the ester functionality.

Uniqueness

1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is unique due to the combination of its cyano and phenylethyl groups, which confer distinct chemical and biological properties

Biological Activity

1,3-Dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is an organic compound with the molecular formula C14H15NO4. Its unique structure incorporates a cyano group and a phenylethyl moiety, making it a subject of interest in various fields including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications.

The synthesis of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate typically involves the reaction of dimethyl malonate with 2-bromo-1-phenylethanone in the presence of a base such as sodium ethoxide. This reaction proceeds via nucleophilic substitution, allowing for the introduction of the cyano group through subsequent reactions with cyanide sources.

Chemical Reactions

The compound is known to undergo various chemical transformations:

- Oxidation : Converts to carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : The cyano group can be reduced to an amine using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the cyano group with reagents like sodium methoxide.

The biological activity of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The cyano group allows for hydrogen bonding interactions, while the phenylethyl group enhances lipophilicity, affecting bioavailability and distribution within biological systems.

Case Studies and Research Findings

Recent studies have investigated the compound's potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that derivatives of similar compounds exhibit significant anti-inflammatory effects. Such activities may be linked to inhibition of pro-inflammatory cytokines .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activities by inducing apoptosis in cancer cells. For instance, compounds with structural similarities have shown effectiveness against breast and lung cancer cell lines .

Comparative Analysis

To better understand the uniqueness of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Dimethyl Malonate | Lacks cyano and phenylethyl groups | Used as a building block in organic synthesis |

| Ethyl Cyanoacetate | Contains a cyano group | Known for its reactivity in nucleophilic substitutions |

| Phenylacetonitrile | Contains phenylethyl but no ester | Exhibits some pharmacological activity |

| 1,3-Dimethyl 2-(2-Cyano-1-phenylethyl)propanedioate | Unique combination of cyano and phenylethyl groups | Potential anti-inflammatory and anticancer activities |

Q & A

Basic: What are the optimal synthetic routes for 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthetic optimization requires a factorial design approach to test variables (e.g., temperature, catalysts, solvent polarity). Use Design of Experiments (DoE) to identify critical parameters and interactions. For example, varying esterification conditions (e.g., DMAP vs. DCC coupling agents) and monitoring yields via HPLC or GC-MS can reveal optimal pathways. Statistical tools like ANOVA help distinguish significant factors from noise . Post-synthesis, characterize intermediates using H/C NMR to confirm structural integrity .

Advanced: How can computational methods elucidate the electronic structure and reactivity of this compound in nucleophilic reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess steric effects from the phenylethyl group on reaction pathways. Validate computational models by comparing predicted activation energies with experimental kinetic data (e.g., Arrhenius plots). Align findings with Marcus theory or HSAB principles to explain reactivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

Multi-nuclear NMR (H, C, DEPT-135) resolves stereochemistry and confirms the cyano group’s position. IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm^{-1) stretches. High-resolution mass spectrometry (HRMS) validates molecular formula. For ambiguous peaks (e.g., overlapping diastereomers), use 2D NMR (COSY, HSQC) or X-ray crystallography for absolute configuration .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies when using this compound in asymmetric synthesis?

Methodological Answer:

Contradictions often arise from unaccounted variables (e.g., moisture sensitivity, catalyst loading). Employ a pre-test/post-test control group design to isolate variables . Replicate studies under inert conditions (glovebox) and quantify enantiomeric excess via chiral HPLC or circular dichroism (CD). Use meta-analysis to compare datasets, applying Cochran’s Q test to assess heterogeneity .

Basic: How to design kinetic studies to determine the rate-determining step in reactions involving this compound?

Methodological Answer:

Use pseudo-first-order conditions by maintaining excess nucleophile. Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy. Construct Eyring plots from temperature-dependent rate constants to determine activation parameters (, ). Compare kinetic isotope effects (KIE) to distinguish between proton transfer or bond-forming steps .

Advanced: How does steric hindrance from the phenylethyl group influence regioselectivity, and what models predict this?

Methodological Answer:

Develop steric maps using computational tools (e.g., A-value calculations or Tolman’s cone angles) to quantify steric bulk. Correlate with experimental regioselectivity in alkylation reactions (e.g., SN1 vs. SN2 pathways). Apply Curtin-Hammett principles to predict dominant transition states. Validate using X-ray crystallography of intermediates .

Basic: What purification methods are optimal for isolating 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, and how to assess purity?

Methodological Answer:

Use gradient elution in flash chromatography (silica gel, hexane/EtOAc). For polar byproducts, switch to reverse-phase HPLC (C18 column, acetonitrile/water). Assess purity via melting point analysis, H NMR integration, or UPLC-MS. Quantify residual solvents using headspace GC .

Advanced: Can this compound act as a chiral building block, and how to validate enantiomeric excess in derived products?

Methodological Answer:

Test asymmetric induction using chiral catalysts (e.g., BINOL-derived phosphoric acids). Characterize enantiomers via chiral stationary phase HPLC (e.g., Chiralpak IA) or Mosher’s ester analysis. Compare optical rotation with literature values. For mechanistic insights, perform kinetic resolution studies and calculate enantioselectivity factors () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.